Boc-l-asn-o-ch2-f-ch2-cooh
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Overview
Description
Boc-l-asn-o-ch2-f-ch2-cooh, also known as {4-[(2S)-4-amino-2-(tert-butoxycarbonyl)amino]-4-oxobutanoyl}oxymethylphenylacetic acid, is a compound used in various scientific research applications. It is a derivative of asparagine, an amino acid, and is often used in peptide synthesis due to its protective Boc (tert-butoxycarbonyl) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-l-asn-o-ch2-f-ch2-cooh typically involves the protection of the amino group of asparagine with a Boc group. This is achieved by reacting asparagine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected asparagine is then coupled with a fluoromethylphenylacetic acid derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-l-asn-o-ch2-f-ch2-cooh undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluoromethyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Boc-l-asn-o-ch2-f-ch2-cooh is widely used in scientific research, including:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies involving protein structure and function.
Medicine: It is utilized in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Boc-l-asn-o-ch2-f-ch2-cooh involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group of asparagine, allowing for selective reactions at other functional groups. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions and ensures the correct sequence of amino acids .
Comparison with Similar Compounds
Similar Compounds
Boc-asparagine: Similar to Boc-l-asn-o-ch2-f-ch2-cooh but without the fluoromethylphenylacetic acid moiety.
Fmoc-asparagine: Another protected form of asparagine, using the Fmoc (fluorenylmethyloxycarbonyl) group instead of Boc.
Boc-glutamine: A Boc-protected form of glutamine, another amino acid.
Uniqueness
This compound is unique due to its specific structure, which includes a fluoromethylphenylacetic acid moiety. This structure provides distinct chemical properties and reactivity, making it valuable in specific research applications .
Properties
IUPAC Name |
2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O7/c1-18(2,3)27-17(25)20-13(9-14(19)21)16(24)26-10-12-6-4-11(5-7-12)8-15(22)23/h4-7,13H,8-10H2,1-3H3,(H2,19,21)(H,20,25)(H,22,23)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWBGOLGDZZFEJ-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=C(C=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OCC1=CC=C(C=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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